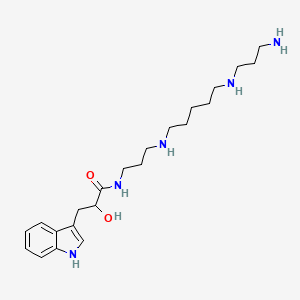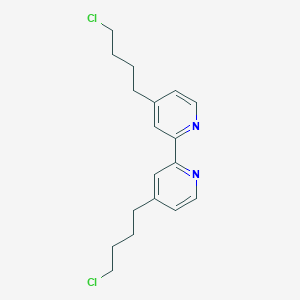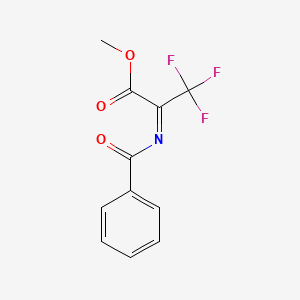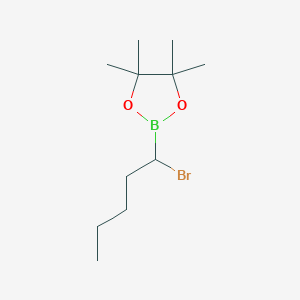
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- is a boron-containing heterocyclic compound. It is characterized by a five-membered ring structure that includes two oxygen atoms and one boron atom. The compound is notable for its bromopentyl side chain and four methyl groups attached to the ring, which contribute to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- typically involves the reaction of a boronic acid or boronate ester with a bromopentyl halide under controlled conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and improved yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopentyl side chain can be substituted with other nucleophiles, such as amines or thiols.
Oxidation Reactions: The boron atom can be oxidized to form boronic acids or borate esters.
Reduction Reactions: The compound can undergo reduction reactions to form borohydrides.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO), at room temperature.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or sodium perborate are used, often in aqueous or alcoholic solvents.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed, usually in anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted dioxaborolanes with various functional groups.
Oxidation Reactions: Products include boronic acids and borate esters.
Reduction Reactions: Products include borohydrides and other reduced boron species.
Aplicaciones Científicas De Investigación
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in Suzuki-Miyaura cross-coupling reactions.
Biology: Employed in the development of boron-containing drugs and as a probe for studying enzyme mechanisms.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials, such as boron-containing polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, proteins, and nucleic acids, often through the formation of covalent bonds with nucleophilic sites.
Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,3,2-Dioxaborolane, 2-(1-chloropentyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(1-iodopentyl)-4,4,5,5-tetramethyl-
- 1,3,2-Dioxaborolane, 2-(1-fluoropentyl)-4,4,5,5-tetramethyl-
Uniqueness
1,3,2-Dioxaborolane, 2-(1-bromopentyl)-4,4,5,5-tetramethyl- is unique due to its specific bromopentyl side chain, which imparts distinct reactivity and properties compared to its halogenated analogs. This uniqueness makes it valuable for specific applications in synthesis and research.
Propiedades
Número CAS |
130762-58-2 |
|---|---|
Fórmula molecular |
C11H22BBrO2 |
Peso molecular |
277.01 g/mol |
Nombre IUPAC |
2-(1-bromopentyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C11H22BBrO2/c1-6-7-8-9(13)12-14-10(2,3)11(4,5)15-12/h9H,6-8H2,1-5H3 |
Clave InChI |
HBJVQAHBWLQBSV-UHFFFAOYSA-N |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C(CCCC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Ethyl-N,N-bis(4-methylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B14278536.png)
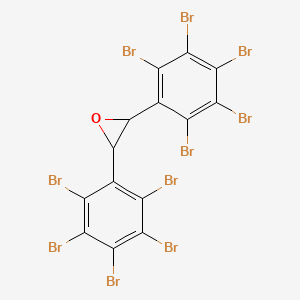

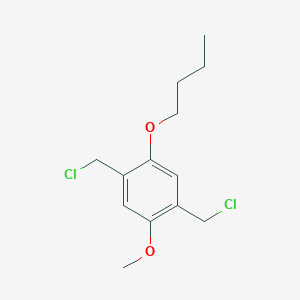
![2-[4-(Buta-1,3-diyn-1-YL)phenyl]-1,3-dioxolane](/img/structure/B14278567.png)
![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)




